molecular formula C17H17NO3S B3340741 1-(4-Methylphenyl)-6-oxo-2-thien-2-ylpiperidine-3-carboxylic acid CAS No. 855715-10-5

1-(4-Methylphenyl)-6-oxo-2-thien-2-ylpiperidine-3-carboxylic acid

Cat. No.: B3340741
CAS No.: 855715-10-5
M. Wt: 315.4 g/mol
InChI Key: KIQDHOPFZJKODK-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-6-oxo-2-thien-2-ylpiperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a 4-methylphenyl group, a thienyl group, and a carboxylic acid group

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-6-oxo-2-thien-2-ylpiperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions typically involve the use of a base, such as potassium carbonate, in an aqueous or alcoholic solvent at elevated temperatures.

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The choice of reagents and catalysts, as well as reaction conditions, are tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

1-(4-Methylphenyl)-6-oxo-2-thien-2-ylpiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methylphenyl)-6-oxo-2-thien-2-ylpiperidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.

Mechanism of Action

The mechanism by which 1-(4-Methylphenyl)-6-oxo-2-thien-2-ylpiperidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways .

Comparison with Similar Compounds

1-(4-Methylphenyl)-6-oxo-2-thien-2-ylpiperidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-methylphenyl)-6-oxo-2-thiophen-2-ylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-11-4-6-12(7-5-11)18-15(19)9-8-13(17(20)21)16(18)14-3-2-10-22-14/h2-7,10,13,16H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQDHOPFZJKODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(CCC2=O)C(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201165360
Record name 1-(4-Methylphenyl)-6-oxo-2-(2-thienyl)-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676974
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

855715-10-5
Record name 1-(4-Methylphenyl)-6-oxo-2-(2-thienyl)-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855715-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methylphenyl)-6-oxo-2-(2-thienyl)-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methylphenyl)-6-oxo-2-thien-2-ylpiperidine-3-carboxylic acid
Reactant of Route 2
1-(4-Methylphenyl)-6-oxo-2-thien-2-ylpiperidine-3-carboxylic acid
Reactant of Route 3
1-(4-Methylphenyl)-6-oxo-2-thien-2-ylpiperidine-3-carboxylic acid
Reactant of Route 4
1-(4-Methylphenyl)-6-oxo-2-thien-2-ylpiperidine-3-carboxylic acid
Reactant of Route 5
1-(4-Methylphenyl)-6-oxo-2-thien-2-ylpiperidine-3-carboxylic acid
Reactant of Route 6
1-(4-Methylphenyl)-6-oxo-2-thien-2-ylpiperidine-3-carboxylic acid

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